![molecular formula C7H16ClN B2960499 2,2-Diethylazetidine hydrochloride CAS No. 90001-13-1](/img/structure/B2960499.png)
2,2-Diethylazetidine hydrochloride
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Overview
Description
2,2-Diethylazetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a powder in physical form .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2,2-Diethylazetidine hydrochloride, the synthetic process of similar compounds involves taking a raw material and controlling the temperature under an ice water bath condition and directly carrying out a chlorination reaction .Molecular Structure Analysis
The molecular structure of 2,2-Diethylazetidine hydrochloride is represented by the InChI code: 1S/C7H15N.ClH/c1-3-7(4-2)5-6-8-7;/h8H,3-6H2,1-2H3;1H . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis
2,2-Diethylazetidine hydrochloride is a powder in physical form . It has a molecular weight of 149.66 . The compound is stored at room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2,2-Diethylazetidine hydrochloride: plays a significant role in organic synthesis and medicinal chemistry due to its stability and reactivity. The ring strain in azetidines, which includes 2,2-diethylazetidine, contributes to their unique reactivity, making them valuable intermediates in the synthesis of complex molecules . They serve as precursors for the synthesis of beta-lactam antibiotics and are used in the construction of peptidomimetics, which are compounds that mimic the structure of peptides .
Drug Discovery
In the realm of drug discovery, 2,2-Diethylazetidine hydrochloride is utilized for the development of novel therapeutic agents. Its incorporation into drug-like molecules can enhance metabolic stability and improve pharmacokinetic profiles . The azetidine moiety is particularly useful in the design of small molecule drugs that target protein-protein interactions, a critical aspect of cancer therapeutics .
Polymerization
Azetidines, including 2,2-Diethylazetidine hydrochloride , are employed in polymerization processes. They are used as monomers in the formation of polymers with applications ranging from antibacterial coatings to non-viral gene transfection . The unique properties of azetidine-based polymers, such as their ability to adsorb CO2, make them valuable in environmental and biomedical applications .
Chiral Templates
Chiral templates are crucial in asymmetric synthesis, and 2,2-Diethylazetidine hydrochloride can be used to induce chirality in synthetic compounds . The azetidine ring can act as a chiral scaffold, influencing the stereochemical outcome of reactions and enabling the production of enantiomerically pure substances, which are important in the pharmaceutical industry .
Peptidomimetic Chemistry
Peptidomimetics are compounds that mimic the structure and function of peptides2,2-Diethylazetidine hydrochloride contributes to this field by providing a stable, cyclic structure that can be incorporated into peptidomimetic frameworks . These structures are used to develop new drugs that can interact with biological targets in a manner similar to natural peptides but with enhanced stability and efficacy .
Nucleic Acid Chemistry
In nucleic acid chemistry, 2,2-Diethylazetidine hydrochloride is explored for its potential to modify the backbone of synthetic genetic polymers (XNAs). These modifications can lead to improved stability and function of nucleic acid analogs, which are being investigated for next-generation therapeutic applications, including gene therapy and antisense technologies .
Safety And Hazards
The safety information for 2,2-Diethylazetidine hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 2,2-Diethylazetidine hydrochloride are not available, azetidines in general have been highlighted for their potential in organic synthesis and medicinal chemistry . They are considered important four-membered heterocycles used in these fields . The unique reactivity of azetidines can be triggered under appropriate reaction conditions, and recent advances in the chemistry and reactivity of azetidines have been reported .
properties
IUPAC Name |
2,2-diethylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-6-8-7;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXOOTIPSOFMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethylazetidine hydrochloride |
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